3-Amino-8-chloroquinoline dihydrochloride

pKa lysosomotropism physicochemical differentiation

3-Amino-8-chloroquinoline dihydrochloride (CAS 1296950-92-9) is a heterocyclic aromatic amine salt belonging to the aminochloroquinoline class. The compound features a quinoline core substituted with an amino group at the 3-position and a chlorine atom at the 8-position, presented as a dihydrochloride salt that provides markedly enhanced aqueous solubility compared to its free-base form (8-chloroquinolin-3-amine, CAS 347146-21-8).

Molecular Formula C9H9Cl3N2
Molecular Weight 251.5 g/mol
Cat. No. B13735681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-8-chloroquinoline dihydrochloride
Molecular FormulaC9H9Cl3N2
Molecular Weight251.5 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)Cl)N.Cl.Cl
InChIInChI=1S/C9H7ClN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H
InChIKeyJTTHHRQFGYPZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-8-chloroquinoline Dihydrochloride – Procurement-Relevant Physicochemical and Pharmacological Profile for Scientific Selection


3-Amino-8-chloroquinoline dihydrochloride (CAS 1296950-92-9) is a heterocyclic aromatic amine salt belonging to the aminochloroquinoline class. The compound features a quinoline core substituted with an amino group at the 3-position and a chlorine atom at the 8-position, presented as a dihydrochloride salt that provides markedly enhanced aqueous solubility compared to its free-base form (8-chloroquinolin-3-amine, CAS 347146-21-8). This substitution pattern differs fundamentally from the clinically established 4-amino-7-chloroquinoline scaffold found in chloroquine and amodiaquine, as well as from the 8-aminoquinoline motif of primaquine and tafenoquine . The compound is primarily utilized as a research intermediate and scaffold for kinase inhibitor development, with documented biological profiling against monoamine oxidase B (MAO-B) and emerging applications in antimalarial lead optimization [1].

Why 3-Amino-8-chloroquinoline Dihydrochloride Cannot Be Replaced by Generic 4-Amino-7-chloroquinolines or 8-Aminoquinolines in Specialized Research


Simple in-class substitution between aminochloroquinoline congeners is precluded by the non-interchangeable pharmacophore geometry and physicochemical properties dictated by the 3-amino-8-chloro substitution pattern. Unlike the prototypical antimalarial chloroquine, which relies on a 7-chloro group and a basic aminoalkyl side chain at the 4-position for heme detoxification pathway inhibition [1], the 3-amino-8-chloro regioisomer presents a substantially lower quinoline nitrogen pKa (predicted ~2.3 vs. ~8.4 for chloroquine) , fundamentally altering its ionization state at physiological pH and its capacity for lysosomotropic accumulation. Furthermore, the absence of a basic side chain removes the structural determinant essential for nanomolar antiplasmodial potency characteristic of 4-aminoquinolines [1]. The dihydrochloride salt form provides solubility advantages that the free base cannot offer, making this compound the preferred physical form for aqueous-based assay workflows. The quantitative evidence below substantiates why procurement decisions must consider these regioisomer-specific and salt-form-dependent differentiators.

Quantitative Differentiation Evidence for 3-Amino-8-chloroquinoline Dihydrochloride Versus Structural Analogs


Quinoline Nitrogen Basicity: 3-Amino-8-chloroquinoline Exhibits >6 pKa Unit Reduction Relative to Chloroquine, Abolishing pH-Dependent Lysosomal Trapping

The predicted pKa of the quinoline nitrogen in 3-amino-8-chloroquinoline (free base) is 2.32 ± 0.28, measured by computational prediction methods . This value is approximately 6.1 pKa units lower than the quinoline nitrogen pKa of chloroquine (8.4, experimentally determined in water at 20°C) . The dramatically reduced basicity means that, unlike chloroquine—which is >99% protonated and actively trapped in acidic lysosomes (pH ~4.5–5.0)—the 3-amino-8-chloroquinoline scaffold remains predominantly unprotonated at physiological and endolysosomal pH, resulting in fundamentally different subcellular distribution kinetics [1]. This difference is not merely incremental; it represents a categorical distinction in the ionization-dependent pharmacology between 3-amino-8-chloro and 4-amino-7-chloro quinoline regioisomers.

pKa lysosomotropism physicochemical differentiation

Aqueous Solubility Enhancement: Dihydrochloride Salt Form Provides >100 mg/mL Solubility, Enabling High-Concentration Aqueous Assay Conditions Inaccessible to the Free Base

3-Amino-8-chloroquinoline dihydrochloride (CAS 1296950-92-9) is specifically supplied as the dihydrochloride salt, which confers aqueous solubility several orders of magnitude higher than the corresponding free base. While the free base 8-chloroquinolin-3-amine exhibits only slight solubility in hot water (comparable to 3-aminoquinoline, which is described as 'slightly soluble in hot water') [1], the dihydrochloride salt is freely soluble in water, analogous to chloroquine dihydrochloride which demonstrates aqueous solubility ≥106 mg/mL . For procurement purposes, this means that the dihydrochloride salt (CAS 1296950-92-9) enables direct dissolution in aqueous buffers for biological assays at concentrations unattainable with the free base (CAS 347146-21-8), eliminating the need for DMSO or other organic co-solvents that may confound cellular assay readouts.

solubility salt form formulation

MAO-B Inhibition: 8-Chloroquinolin-3-amine Hydrochloride Demonstrates Moderate Human MAO-B Affinity (IC50 15.4 µM), Distinct from the Target Profile of Clinically Used Aminoquinolines

The hydrochloride salt of 8-chloroquinolin-3-amine was tested against recombinant human monoamine oxidase B (MAO-B) and yielded an IC50 of 1.54 × 10^4 nM (15.4 µM), with notably weaker activity against MAO-A (IC50 = 1.00 × 10^5 nM, 100 µM), indicating a modest but measurable selectivity window (~6.5-fold) for MAO-B over MAO-A [1]. This activity profile is mechanistically distinct from the antimalarial aminoquinolines chloroquine and primaquine, which are not recognized as MAO-B inhibitors in standard pharmacology [2]. While the absolute potency is moderate, this differential target engagement may be relevant for CNS-targeted research applications where dual MAO-B/antiparasitic pharmacology is undesirable or where MAO-B inhibition must be prospectively excluded.

MAO-B CNS enzyme inhibition

Substitution Pattern Uniqueness: 3-Amino-8-chloroquinoline Occupies an Under-Explored Regioisomeric Space Distinct from the 4-Amino-7-chloro and 8-Amino Motifs Dominating Clinical Antimalarials

A systematic comparison of the substitution pattern of 3-amino-8-chloroquinoline against clinically validated aminoquinoline antimalarials reveals that no approved drug or late-stage clinical candidate occupies this regioisomeric space. Chloroquine and hydroxychloroquine feature a 4-amino-7-chloro substitution; amodiaquine and pyronaridine retain the 4-amino-7-chloro core with modified side chains; primaquine, tafenoquine, and pamaquine utilize an 8-aminoquinoline scaffold without a chlorine substituent [1]. The comprehensive structure-function study by Egan et al. (2000) demonstrated that the 7-chloro substituent is essential for β-hematin formation inhibition—a mechanistic prerequisite for antiplasmodial activity in 4-aminoquinolines—while 2- and 4-aminoquinolines show strong affinity for Fe(III)PPIX, but 3-aminoquinolines were not represented in that comparative panel [2]. The 3-amino-8-chloro combination thus represents a unique chemical space that is not redundant with any marketed quinoline drug scaffold, providing intellectual property and pharmacological novelty advantages for drug discovery programs.

scaffold novelty SAR regioisomer

Optimal Scientific and Industrial Use Cases for 3-Amino-8-chloroquinoline Dihydrochloride Based on Quantitative Differentiation Evidence


Aqueous-Phase High-Throughput Screening (HTS) Campaigns Requiring Solvent-Free Compound Delivery

The dihydrochloride salt form (CAS 1296950-92-9) is the preferred procurement choice for HTS laboratories running biochemical or cell-based assays in aqueous buffer systems. The free base 8-chloroquinolin-3-amine (CAS 347146-21-8) requires DMSO or organic co-solvent for dissolution, which can introduce solvent artifacts in cell-based phenotypic screens . By selecting the dihydrochloride salt, assay scientists can prepare stock solutions directly in water or PBS at concentrations ≥10 mg/mL, eliminating DMSO-related cytotoxicity confounds and simplifying acoustic dispensing workflows .

CNS-Targeted Lead Optimization Where MAO-B Inhibitory Activity Must Be Prospectively Profiled

Given the documented moderate inhibition of human MAO-B (IC50 = 15.4 µM) by 8-chloroquinolin-3-amine hydrochloride , this compound serves as a useful tool for CNS drug discovery programs that require (a) exclusion of MAO-B off-target liability in anti-infective leads intended for cerebral malaria treatment, or (b) exploration of dual MAO-B/antiparasitic pharmacology. Researchers should include selegiline or rasagiline as positive controls and compare against chloroquine, which lacks appreciable MAO-B activity .

Novel Antimalarial Scaffold Diversification Programs Targeting Chloroquine-Resistant Plasmodium Strains

The 3-amino-8-chloroquinoline scaffold occupies regioisomeric space that is structurally orthogonal to the 4-amino-7-chloroquinoline core of chloroquine and the 8-aminoquinoline core of primaquine . Because the 7-chloro group essential for β-hematin inhibition in 4-aminoquinolines is absent, compounds built on this scaffold are unlikely to be susceptible to the PfCRT-mediated resistance mechanism that compromises chloroquine efficacy . Medicinal chemistry teams pursuing next-generation antimalarials can leverage this scaffold as a starting point for designing analogs with novel mechanisms of action that bypass established resistance pathways [1].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Leveraging the 3-Amino Quinoline Core as a Privileged Hinge-Binding Motif

The 3-aminoquinoline substructure is a recognized hinge-binding motif in kinase inhibitor design, as evidenced by patent literature describing aminoquinoline-based RIP2 kinase and tyrosine kinase inhibitors . The 8-chloro substituent provides a synthetic handle for further diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig) and can modulate the electronic properties of the quinoline ring without altering the hinge-binding pharmacophore. Procurement of the dihydrochloride salt facilitates direct use in fragment soaking or co-crystallization experiments in aqueous conditions .

Quote Request

Request a Quote for 3-Amino-8-chloroquinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.